2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole
Description
2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole is a heterocyclic compound featuring a 1-methylimidazole core linked to an azetidine ring via dual sulfonyl groups. The azetidine moiety is substituted with a 3-chloro-4-methoxybenzenesulfonyl group, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
2-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O5S2/c1-17-6-5-16-14(17)24(19,20)11-8-18(9-11)25(21,22)10-3-4-13(23-2)12(15)7-10/h3-7,11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSYCYGFTJMLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-amino alcohol.
Introduction of the sulfonyl group: The azetidine ring is then reacted with a sulfonyl chloride derivative, such as 3-chloro-4-methoxybenzenesulfonyl chloride, under basic conditions to form the sulfonyl azetidine intermediate.
Attachment of the imidazole ring: The final step involves the reaction of the sulfonyl azetidine intermediate with 1-methylimidazole under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or modify specific functional groups, such as the sulfonyl group.
Substitution: Nucleophilic substitution reactions can be used to replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole exhibit promising anticancer properties. Research has shown that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, a study demonstrated that related sulfonamide derivatives effectively inhibited the growth of various cancer cell lines, suggesting that the compound may possess similar properties .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Sulfonamides are known for their effectiveness against a range of bacterial infections. In vitro studies have indicated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism likely involves interference with bacterial folate synthesis, similar to other sulfonamide antibiotics .
Neurological Applications
Another area of interest is the compound's potential in treating neurological disorders. Preliminary research suggests that compounds with similar structures may exhibit neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease and schizophrenia. The ability to cross the blood-brain barrier could enhance its therapeutic profile .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of sulfonamide derivatives, including compounds structurally related to 2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole. The results indicated a significant reduction in cell viability across multiple cancer cell lines, with IC50 values demonstrating potent activity .
Study 2: Antimicrobial Activity
Research conducted by the International Journal of Antimicrobial Agents evaluated the antibacterial properties of various sulfonamide compounds. The findings revealed that certain derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that 2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole may also hold similar promise .
Mechanism of Action
The mechanism of action of 2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its azetidine-sulfonyl-imidazole framework. Key comparisons with structurally related molecules include:
Key Observations :
- Sulfonyl vs.
- Azetidine vs. Pyridyl/Benzene Rings : The azetidine’s smaller ring size (4-membered vs. 6-membered pyridyl/benzene) may reduce conformational flexibility, influencing binding pocket compatibility .
- 3-Chloro-4-Methoxybenzenesulfonyl Group : This substituent likely increases lipophilicity and metabolic stability compared to simpler methoxy or methyl groups in analogs .
Comparison :
- The target compound likely requires sequential sulfonylation to install both sulfonyl groups, contrasting with sulfinyl formation via m-CPBA oxidation in .
- Purification may involve similar chromatographic methods (e.g., alumina columns, as in ), but the dual sulfonyl groups could necessitate gradient elution for optimal separation.
Biological Activity
The compound 2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole represents a novel structure in medicinal chemistry, characterized by its unique combination of functional groups. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure includes an imidazole ring, an azetidine moiety, and a sulfonamide group, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 330.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉ClN₂O₃S |
| Molecular Weight | 330.8 g/mol |
| CAS Number | [Pending Registration] |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access and catalysis. Additionally, the compound may modulate signal transduction pathways through receptor interactions, leading to various biological effects, including anti-inflammatory and antimicrobial activities .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folate synthesis pathways. The specific compound under study may share these properties due to the presence of the sulfonamide group .
Anti-inflammatory Effects
The imidazole ring is known for its role in mediating anti-inflammatory responses. Compounds that incorporate imidazole structures can inhibit pro-inflammatory cytokines and reduce inflammation in various biological models. Preliminary studies suggest that this compound may exhibit similar anti-inflammatory properties, although detailed investigations are required to confirm these effects .
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- Study on Azetidine Derivatives : Research on azetidine-based compounds has demonstrated their potential as anti-cancer agents by inducing apoptosis in cancer cells through specific signaling pathways .
- Sulfonamide Applications : A review highlighted the efficacy of sulfonamide derivatives in treating bacterial infections and their mechanism involving enzyme inhibition in bacterial folate metabolism .
- Imidazole Compounds : A study indicated that imidazole derivatives could effectively modulate immune responses, suggesting that the compound might influence immune cell behavior positively .
Q & A
Q. What are the critical considerations for synthesizing 2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole to ensure high yield and purity?
Methodological Answer:
- Anhydrous Conditions : Sulfonyl chloride intermediates are prone to hydrolysis. Conduct reactions under inert atmospheres (e.g., nitrogen) using dried solvents like dichloromethane or tetrahydrofuran .
- Temperature Control : Maintain temperatures between 0–5°C during sulfonation steps to minimize side reactions. Gradual warming to room temperature ensures controlled reactivity .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic methods are most effective for characterizing sulfonyl groups in this compound?
Methodological Answer:
- FT-IR Spectroscopy : Identify sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹. Compare with reference spectra for similar sulfonamides .
- NMR Analysis :
- ¹H NMR : Look for deshielded protons adjacent to sulfonyl groups (e.g., azetidine ring protons at δ 3.5–4.5 ppm).
- ¹³C NMR : Sulfonyl-linked carbons appear at δ 50–60 ppm.
- 2D NMR (HSQC, HMBC) : Confirm connectivity between the azetidine and imidazole rings .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
Q. What safety protocols are essential when handling sulfonyl chloride intermediates during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile reagents .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as sulfonyl chlorides are corrosive .
- Spill Management : Neutralize spills with sodium bicarbonate and collect using inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations predict the reactivity of sulfonyl groups in this compound?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model sulfonation energetics. Calculate activation barriers for sulfonyl transfer to azetidine vs. competing hydrolysis .
- Electrostatic Potential Mapping : Identify nucleophilic attack sites on the azetidine ring using Mulliken charges. Regions with higher electron density (e.g., nitrogen atoms) are more reactive .
- Solvent Effects : Simulate solvation (e.g., PCM model) to optimize reaction conditions. Polar aprotic solvents (e.g., DMF) stabilize transition states .
Q. What strategies resolve contradictions in reported reaction outcomes when modifying azetidine ring substituents?
Methodological Answer:
- Systematic Variation : Design a matrix of substituents (e.g., chloro, methoxy) and reaction conditions (temperature, solvent). Use Design of Experiments (DoE) to identify critical factors .
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS. Compare rate constants for competing pathways (e.g., sulfonation vs. ring-opening) .
- Cross-Validation : Replicate conflicting studies under standardized conditions. For example, if one study reports hydrolysis dominance, test under anhydrous vs. humid settings .
Q. How do reaction conditions influence the regioselectivity of sulfonation in the azetidine ring?
Methodological Answer:
- Steric Effects : Bulky substituents on the azetidine ring (e.g., 3-chloro group) direct sulfonation to less hindered positions. Confirm via X-ray crystallography .
- Catalytic Additives : Use Lewis acids (e.g., AlCl₃) to polarize sulfonyl chlorides, enhancing electrophilicity at specific sites .
- Temperature Modulation : Lower temperatures favor kinetic control (less stable but faster-forming products), while higher temperatures favor thermodynamic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
